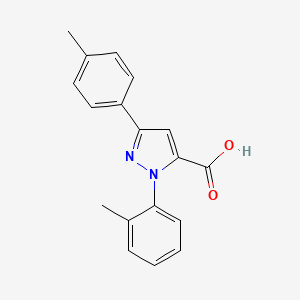
Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(3-(2-(3-bromobenzoil)hidrazono)-2-oxoindolin-1-il)acetato de etilo es un compuesto orgánico complejo con un potencial significativo en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo bromobenzoil, un grupo hidrazono y una porción oxoindolinil. Su fórmula molecular es C19H16BrN3O4, y tiene un peso molecular de 430.26 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(3-(2-(3-bromobenzoil)hidrazono)-2-oxoindolin-1-il)acetato de etilo normalmente implica varios pasos:
Formación del intermedio hidrazono: Este paso implica la reacción del cloruro de 3-bromobenzoílo con hidrato de hidracina para formar 3-bromobenzoil hidrazona.
Ciclización: El intermedio hidrazono experimenta ciclización con isatina para formar la estructura oxoindolinil.
Esterificación: El último paso implica la esterificación con bromoacetato de etilo para producir el compuesto objetivo.
Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol, y catalizadores como ácido acético o ácido sulfúrico para facilitar las reacciones .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(3-(2-(3-bromobenzoil)hidrazono)-2-oxoindolin-1-il)acetato de etilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazono en un grupo amina.
Sustitución: El átomo de bromo en el grupo bromobenzoil puede ser sustituido por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu) se pueden emplear para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
El 2-(3-(2-(3-bromobenzoil)hidrazono)-2-oxoindolin-1-il)acetato de etilo tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones enzimáticas y unión a proteínas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual el 2-(3-(2-(3-bromobenzoil)hidrazono)-2-oxoindolin-1-il)acetato de etilo ejerce sus efectos implica su interacción con objetivos moleculares como enzimas y receptores. El grupo bromobenzoil puede participar en enlaces de hidrógeno e interacciones hidrofóbicas, mientras que los grupos hidrazono y oxoindolinil pueden formar enlaces covalentes con los sitios activos de las enzimas, modulando así su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(3-(2-(3-clorobenzoil)hidrazono)-2-oxoindolin-1-il)acetato de etilo
- 2-(3-(2-(3-fluorobenzoil)hidrazono)-2-oxoindolin-1-il)acetato de etilo
- 2-(3-(2-(3-metilbenzoil)hidrazono)-2-oxoindolin-1-il)acetato de etilo
Singularidad
El 2-(3-(2-(3-bromobenzoil)hidrazono)-2-oxoindolin-1-il)acetato de etilo es único debido a la presencia del átomo de bromo, que puede influir significativamente en su reactividad e interacción con los objetivos biológicos. Esto lo convierte en un compuesto valioso para desarrollar nuevas entidades químicas con posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
624726-27-8 |
|---|---|
Fórmula molecular |
C19H16BrN3O4 |
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
ethyl 2-[3-[(3-bromobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate |
InChI |
InChI=1S/C19H16BrN3O4/c1-2-27-16(24)11-23-15-9-4-3-8-14(15)17(19(23)26)21-22-18(25)12-6-5-7-13(20)10-12/h3-10,26H,2,11H2,1H3 |
Clave InChI |
MJLQKHJGRMVZKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12015397.png)


![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015411.png)
![5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)

![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B12015452.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12015463.png)
